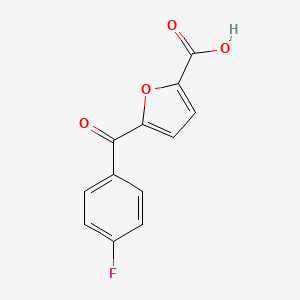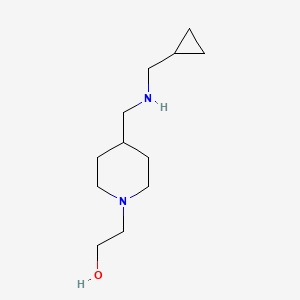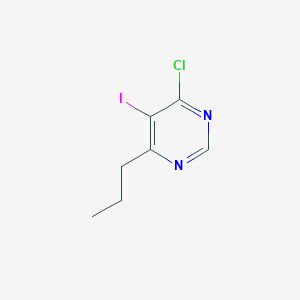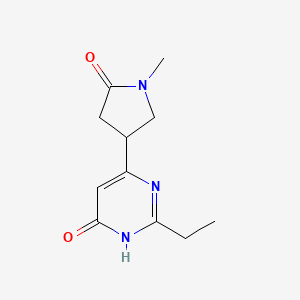
4-(2-Ethyl-6-hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Etil-6-hidroxipirimidin-4-il)-1-metilpirrolidin-2-ona es un compuesto heterocíclico que presenta un anillo de pirimidina fusionado con una estructura de pirrolidinona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(2-Etil-6-hidroxipirimidin-4-il)-1-metilpirrolidin-2-ona generalmente involucra los siguientes pasos:
Formación del Anillo de Pirimidina: El anillo de pirimidina se puede sintetizar mediante una reacción de condensación entre un aldehído y un derivado de urea en condiciones ácidas o básicas.
Introducción del Grupo Etil: El grupo etil se puede introducir mediante una reacción de alquilación utilizando haluros de etilo en presencia de una base.
Formación del Anillo de Pirrolidinona: El anillo de pirrolidinona se puede formar a través de una reacción de ciclización que involucra una amina y un compuesto carbonílico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y condiciones de presión para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2-Etil-6-hidroxipirimidin-4-il)-1-metilpirrolidin-2-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El anillo de pirimidina se puede reducir para formar un derivado dihidropirimidina.
Sustitución: El grupo etil se puede sustituir por otros grupos alquilo o arilo mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como los haluros de alquilo o los haluros de arilo en presencia de una base pueden facilitar las reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de derivados dihidropirimidina.
Sustitución: Formación de derivados alquilo o arilo-sustituidos.
Aplicaciones Científicas De Investigación
4-(2-Etil-6-hidroxipirimidin-4-il)-1-metilpirrolidin-2-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas o antivirales.
Medicina: Explorado por sus potenciales efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Etil-6-hidroxipirimidin-4-il)-1-metilpirrolidin-2-ona implica su interacción con objetivos moleculares y vías específicas. El grupo hidroxilo y el anillo de pirimidina pueden formar enlaces de hidrógeno e interacciones π-π con macromoléculas biológicas, influyendo en su actividad. El compuesto también puede inhibir enzimas o receptores específicos, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
4-(2-Etil-6-hidroxipirimidin-4-il)pirrolidin-2-ona: Carece del grupo metilo en el anillo de pirrolidinona.
4-(2-Etil-6-hidroxipirimidin-4-il)-1-etilpirrolidin-2-ona: Contiene un grupo etilo en lugar de un grupo metilo en el anillo de pirrolidinona.
Singularidad
4-(2-Etil-6-hidroxipirimidin-4-il)-1-metilpirrolidin-2-ona es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia de los grupos etilo y metilo puede mejorar su lipofilia y capacidad para interactuar con objetivos biológicos.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
2-ethyl-4-(1-methyl-5-oxopyrrolidin-3-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H15N3O2/c1-3-9-12-8(5-10(15)13-9)7-4-11(16)14(2)6-7/h5,7H,3-4,6H2,1-2H3,(H,12,13,15) |
Clave InChI |
ACAZNXLGKKOUFG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CC(=O)N1)C2CC(=O)N(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


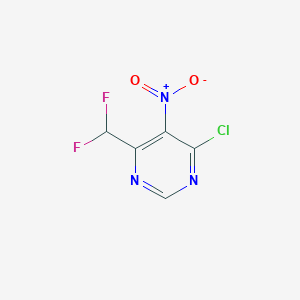

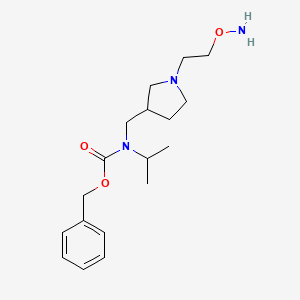
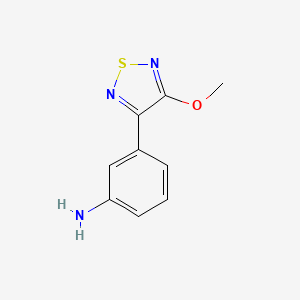
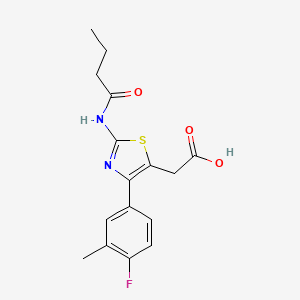


![2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B11795799.png)
